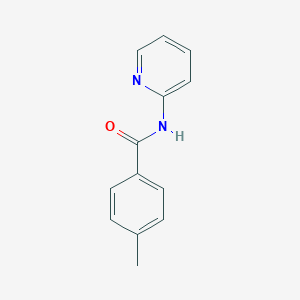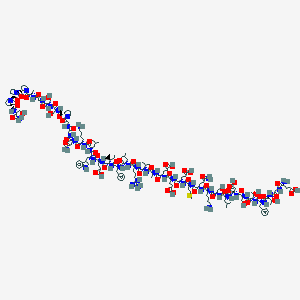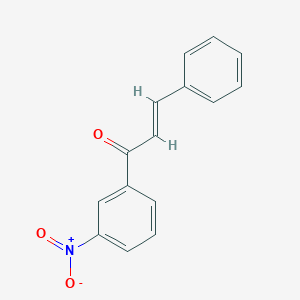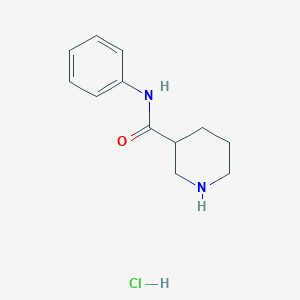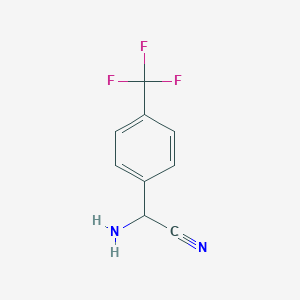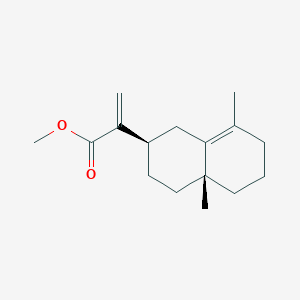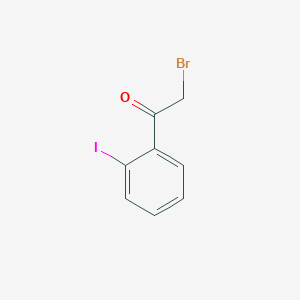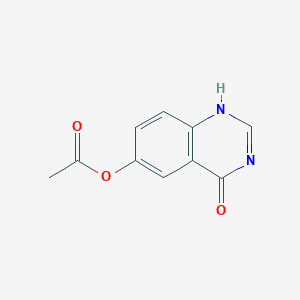![molecular formula C21H22N2O7 B169073 (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid CAS No. 178403-40-2](/img/structure/B169073.png)
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid, also known as Fmoc-L-phenylalanine-L-aspartic acid, is a peptide used in scientific research for its various biochemical and physiological effects. The synthesis method of this peptide involves the coupling of Fmoc-L-phenylalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP.
作用机制
The mechanism of action of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. It is also known to have an effect on the immune system, modulating the response to various pathogens and diseases.
Biochemical and Physiological Effects:
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid has various biochemical and physiological effects. It has been shown to have an effect on the immune system, modulating the response to various pathogens and diseases. It is also known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, it has been shown to have an effect on cell proliferation and differentiation.
实验室实验的优点和局限性
One advantage of using (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid in lab experiments is its availability and ease of synthesis. It is also a useful building block in peptide synthesis and a model peptide for studying the interactions between peptides and proteins. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
未来方向
There are several future directions for the research and development of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid. One direction is the development of new drugs and therapies based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, further research is needed to fully understand its mechanism of action and its effects on cell proliferation and differentiation.
合成方法
The synthesis of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid involves the coupling of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acidlalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP. The reaction is carried out in a solvent mixture of N,N-dimethylformamide (DMF) and dichloromethane (DCM) under an inert atmosphere. After the coupling reaction, the Fmoc protecting group is removed using piperidine, and the crude product is purified using column chromatography.
科学研究应用
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is used in scientific research for its various biochemical and physiological effects. It is commonly used as a building block in peptide synthesis and as a model peptide for studying the interactions between peptides and proteins. It is also used in the development of new drugs and therapies for various diseases.
属性
CAS 编号 |
178403-40-2 |
|---|---|
分子式 |
C21H22N2O7 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18(25)12-17(20(27)28)22-19(26)16(11-14-7-3-1-4-8-14)23-21(29)30-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
InChI 键 |
FSQCCXORUNZZSC-IRXDYDNUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
同义词 |
Z-PHE-ASP-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



